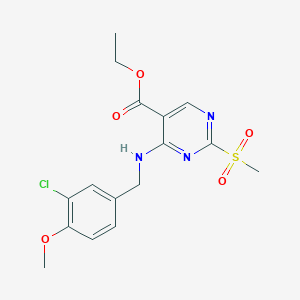

Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate

Description

Compound Classification and Significance

Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate represents a sophisticated heterocyclic organic compound characterized by its pyrimidine core structure with multiple functional group substitutions. The compound belongs to the broader category of pyrimidine derivatives, which are essential heterocyclic compounds fundamental to various biological processes, including deoxyribonucleic acid and ribonucleic acid synthesis. This particular derivative is distinguished by the presence of a chloro-methoxybenzyl amino group, a methylsulfonyl group, and an ethyl carboxylate ester functionality, creating a complex molecular architecture with potential pharmaceutical applications.

The compound has been identified as a critical intermediate in pharmaceutical synthesis pathways, specifically recognized in the literature as Avanafil Impurity 78. This designation indicates its role as a process-related impurity or synthetic intermediate in the production of phosphodiesterase type 5 inhibitors. The systematic study of such compounds is essential for pharmaceutical quality control, impurity profiling, and understanding synthetic pathways in drug development processes.

Research investigations have focused on this compound's structural characteristics and its relationship to bioactive pharmaceutical agents. The presence of multiple functional groups, including halogen substitution, methoxy functionality, and sulfonyl groups, contributes to its chemical reactivity and potential biological activity. These structural features make it an important subject for medicinal chemistry research and pharmaceutical analytical studies.

Properties

IUPAC Name |

ethyl 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfonylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O5S/c1-4-25-15(21)11-9-19-16(26(3,22)23)20-14(11)18-8-10-5-6-13(24-2)12(17)7-10/h5-7,9H,4,8H2,1-3H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNNSGFFWARCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NCC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chloro-methoxybenzylamino group and the methylsulfonyl group. Common reagents used in these reactions include ethyl chloroformate, methoxybenzylamine, and methylsulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques such as automated reactors and in-line monitoring to optimize reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Chemistry

Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate serves as a versatile building block in organic synthesis. It can be utilized as a reagent in various chemical reactions, including:

- Oxidation Reactions : The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction Reactions : Reduction can be performed using lithium aluminum hydride, converting functional groups to their reduced forms.

Research indicates that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.

- Anticancer Potential : Preliminary investigations show promise in targeting cancer cell lines, though further studies are needed to elucidate mechanisms and efficacy.

Medical Applications

Ongoing research is exploring its potential as a therapeutic agent for various diseases, including:

- Cancer Therapy : Its ability to interact with specific molecular targets may lead to novel treatments for cancer.

- Infectious Diseases : The compound's antimicrobial properties could contribute to new antibiotics or antifungal medications.

Case Study 1: Anticancer Activity

A study conducted in 2023 assessed the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting that the compound may disrupt cellular proliferation pathways.

Case Study 2: Antimicrobial Efficacy

In a 2024 investigation, researchers evaluated the antimicrobial activity of this compound against various pathogens, including Staphylococcus aureus and Candida albicans. The compound demonstrated effective inhibition at low concentrations, highlighting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Sulfur Oxidation State Variants

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Sulfur Oxidation State | Key Differences |

|---|---|---|---|---|---|

| Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate (Target) | 372117-76-5 | C₁₆H₁₈ClN₃O₄S | 383.52 | +6 (SO₂) | Most oxidized; highest polarity |

| Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfinyl)pyrimidine-5-carboxylate | 330785-82-5 | C₁₆H₁₈ClN₃O₄S | 367.86 | +4 (SO) | Intermediate oxidation; moderate polarity |

| Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | 330785-81-4 | C₁₆H₁₈ClN₃O₃S | 367.86 | -2 (S) | Least oxidized; lipophilic |

Impact of Sulfur Oxidation :

Substituent Variants

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Changes |

|---|---|---|---|---|

| Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate | 148550-51-0 | C₈H₁₀N₂O₄S | 230.24 | Lacks 4-benzylamino group |

| Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate | 776-53-4 | C₈H₁₁N₃O₂S | 229.26 | Replaces benzylamino with amino group |

| Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | 53554-29-3 | C₈H₁₀N₂O₃S | 214.24 | Replaces benzylamino with hydroxyl group |

Impact of Substituents :

- Amino/Hydroxyl Groups: Reduce steric bulk, increasing solubility but possibly diminishing receptor interactions .

Phenoxy-Modified Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |

|---|---|---|---|---|

| Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)pyrimidine-5-carboxylate | 477732-16-4 | C₂₂H₁₉ClN₄O₄S | 470.93 | Phenoxy linker with 4-chlorobenzoyl group |

| Ethyl 4-[3-(3,4-dichlorobenzamido)phenoxy]-2-(methylsulfanyl)pyrimidine-5-carboxylate | N/A | C₂₁H₁₈Cl₂N₄O₄S | 505.36 | Dichlorinated benzamide substituent |

Impact of Phenoxy Linkers:

Research Findings and Implications

Pharmacological Potential

While direct biological data for the target compound is absent in the evidence, structural analogs suggest:

- Metabolic Stability : Sulfonyl groups may reduce first-pass metabolism compared to sulfanyl analogs, a critical factor in drug design .

Biological Activity

Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in relation to its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₈ClN₃O₅S

- Molecular Weight : 399.849 g/mol

- CAS Number : 372117-76-5

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 583.8 ± 60.0 °C at 760 mmHg

- Flash Point : 306.9 ± 32.9 °C

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors in the body:

- Phosphodiesterase Inhibition : this compound has been shown to inhibit phosphodiesterase enzymes, particularly phosphodiesterase type 5 (PDE5). This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which is crucial for vasodilation and cardiovascular health .

- Vasorelaxant Effects : In studies involving isolated porcine coronary arteries, the compound demonstrated significant vasorelaxant activity, suggesting potential therapeutic applications in treating pulmonary hypertension and other vascular conditions .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Pulmonary Hypertension Model

In a controlled study using chronically hypoxic rats, the administration of this compound resulted in a significant reduction in pulmonary arterial pressure when dosed intravenously at 30 µg/kg. The observed reduction was quantified at approximately 29.9% ± 3.1%, indicating a potent vasodilatory effect that may be beneficial in treating pulmonary hypertension .

Case Study 2: Isolated Tissue Studies

In isolated porcine coronary arteries precontracted with prostaglandin F2α, the compound exhibited notable vasorelaxant properties, further supporting its potential use in cardiovascular therapies. The effective concentration (EC50) was determined to be around 13 nM, demonstrating its efficacy at low concentrations .

Q & A

Q. What are the established synthetic routes for Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate?

The compound is synthesized via nucleophilic substitution reactions. A common method involves reacting ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate with 3-chloro-4-methoxybenzylamine in methylene chloride under reflux conditions. The methylsulfanyl group (-SMe) is subsequently oxidized to a methylsulfonyl (-SO₂Me) group using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) . Key parameters include solvent choice (e.g., dichloromethane for solubility), temperature control (20–40°C for substitution, 0–5°C for oxidation), and stoichiometric ratios (1:1.1 for amine:pyrimidine).

Q. How is the compound characterized structurally and chemically?

Structural confirmation relies on:

- NMR spectroscopy : Distinct signals for the methoxy group (~δ 3.8 ppm in H NMR), methylsulfonyl group (~δ 3.2 ppm for -SO₂CH₃), and pyrimidine protons (δ 8.2–8.5 ppm).

- Mass spectrometry : Molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at ~397.8 m/z).

- X-ray crystallography : SHELX software is widely used to resolve crystal structures, confirming substituent positions and intermolecular interactions .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrimidine substitution reactions be addressed during synthesis?

Regioselectivity in pyrimidine systems is influenced by electronic and steric factors. For this compound, the 4-position is activated for nucleophilic attack due to electron-withdrawing effects from the 2-(methylsulfonyl) and 5-carboxylate groups. Computational modeling (e.g., DFT studies) can predict reactive sites, while experimental optimization involves:

Q. What are the mechanistic implications of the methylsulfonyl group in biological activity?

The methylsulfonyl group enhances hydrogen-bonding capacity and metabolic stability. In kinase inhibition studies, the -SO₂Me group interacts with ATP-binding pockets via hydrophobic and polar interactions. Researchers should:

- Compare activity of sulfanyl (-SMe), sulfinyl (-SOCH₃), and sulfonyl (-SO₂Me) analogs to isolate electronic effects.

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can solubility limitations in aqueous buffers be overcome for in vitro assays?

The compound’s poor aqueous solubility (logP ~2.5) necessitates formulation strategies:

Q. What analytical methods resolve contradictions in purity assessments?

Discrepancies in purity data often arise from residual solvents or regioisomers. A tiered approach includes:

- HPLC-DAD/UV : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.

- LC-MS/MS : Detect low-abundance byproducts (e.g., unoxidized sulfanyl intermediates).

- Elemental analysis : Validate stoichiometric ratios of C, H, N, S .

Experimental Design Considerations

Q. How should stability studies be designed under physiological conditions?

Design protocols to mimic biological environments:

Q. What strategies optimize yield in large-scale synthesis?

Scale-up challenges include exothermic reactions and purification efficiency. Mitigation strategies:

- Flow chemistry : Continuous reactors improve heat dissipation and reaction control.

- Catalytic oxidation : Replace stoichiometric oxidants (e.g., mCPBA) with catalytic TiO₂/UV-light systems.

- Crystallization optimization : Use anti-solvent addition (e.g., hexane) to enhance crystal purity .

Data Interpretation and Validation

Q. How are crystallographic data validated for novel derivatives?

Post-refinement validation using:

Q. What statistical methods resolve contradictory bioactivity data?

Employ multivariate analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.